molecular formula C18H22ClN3O2S B2519135 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide CAS No. 921820-99-7

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide

Cat. No.: B2519135
CAS No.: 921820-99-7
M. Wt: 379.9
InChI Key: VLAKYMCCMKNIBU-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 5 with a hydroxymethyl group (-CH2OH), at position 2 with a (4-chlorobenzyl)thio moiety (-S-CH2-C6H4Cl), and at position 1 with an N-cyclopentylacetamide group (-CH2CONHC5H9). Its molecular formula is C18H25ClN3O2S, with a molecular weight of 382.52 g/mol. The hydroxymethyl group enhances hydrophilicity, while the cyclopentyl and 4-chlorobenzyl groups contribute to lipophilicity and steric bulk. This balance may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c19-14-7-5-13(6-8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-3-1-2-4-15/h5-9,15,23H,1-4,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAKYMCCMKNIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by an imidazole ring, hydroxymethyl group, and chlorobenzyl thioether, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
  • Molecular Formula : C₁₈H₂₂ClN₃O₂S
  • Molecular Weight : 379.9 g/mol
  • CAS Number : 921886-04-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to bind to various enzymes and receptors, which can lead to modulation of biochemical pathways. The exact molecular targets remain under investigation; however, initial studies suggest potential interactions with:

  • Enzymes : Possible inhibition or activation of key metabolic enzymes.
  • Receptors : Binding affinity to certain G-protein coupled receptors (GPCRs).

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on cancer cell lines, indicating possible utility in cancer therapy.

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of compounds related to the imidazole structure. The study highlighted that derivatives of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential as a therapeutic agent in treating resistant infections .

Investigation into Anticancer Properties

Another research article focused on the anticancer properties of imidazole derivatives, including our compound of interest. The study demonstrated that these compounds induced apoptosis in cancer cells through mitochondrial pathways and significantly reduced tumor growth in xenograft models .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Benzyl substituent position (ortho vs. para chlorine).
  • N-substituent in the acetamide group (cyclopentyl vs. ethyl or aromatic groups).
  • Thioether vs. thiol groups and additional heterocycles.

Comparative Analysis Table

Compound Name / CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(hydroxymethyl); 2-(4-chlorobenzyl)thio; N-cyclopentylacetamide C18H25ClN3O2S 382.52 Balanced hydrophilicity-lipophilicity; para-Cl enhances electronic withdrawal .
2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide (CAS 923195-12-4) 5-(hydroxymethyl); 2-(2-chlorobenzyl)thio; N-ethylacetamide C15H18ClN3O2S 339.80 Ortho-Cl reduces resonance effects; smaller N-substituent increases solubility .
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide (CAS 1105190-15-5) 5-(hydroxymethyl); 2-mercapto (-SH); N-(4-methylbenzyl) C14H17N3O2S 299.37 Thiol group increases reactivity; aromatic N-substituent may alter binding .
N-(4-Chlorobenzyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921572-59-0) 5-(hydroxymethyl); 2-(thio-linked fluorophenylacetamide); N-(4-chlorobenzyl) C21H20ClFN4O3S 462.92 Fluorine enhances metabolic stability; complex acetamide substitution .
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1226429-38-4) 1-(4-chlorophenyl); 5-(p-tolyl); N-(thiazol-2-yl) C21H17ClN4OS2 441.00 Thiazole introduces additional hydrogen-bonding sites; dual aryl groups .

Substituent Effects on Properties

Ortho-Cl (CAS 923195-12-4): Reduced resonance effects; steric hindrance may limit binding to flat active sites .

N-Substituent in Acetamide: Cyclopentyl (target): Increases lipophilicity and steric bulk, possibly improving membrane permeability but reducing solubility. Ethyl (CAS 923195-12-4): Lower molecular weight and higher solubility due to smaller aliphatic group.

Thioether vs. Thiol Groups :

  • Thioether (target): More stable than thiols (e.g., CAS 1105190-15-5), reducing oxidation risk but requiring specific synthetic conditions .

Hydroxymethyl Group :

  • Common across analogs; enhances hydrophilicity and hydrogen-bonding capacity, likely improving water solubility .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazole core via condensation of substituted benzaldehydes with thiourea derivatives under acidic or basic conditions (e.g., acetic acid or NaHCO₃) .
  • Step 2: Thioether linkage formation between the imidazole and 4-chlorobenzyl thiol using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF .
  • Step 3: Acetamide functionalization via nucleophilic substitution with cyclopentylamine in the presence of K₂CO₃ as a base .
    Optimization Tips:
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAC 3:1) and purify via column chromatography (SiO₂, gradient elution).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify imidazole protons (δ 7.2–7.8 ppm), hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy: Detect –SH stretch (disappearance after thioether formation, ~2550 cm⁻¹) and amide C=O (1660–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to confirm substituent connectivity .

Q. What preliminary bioassays are recommended to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination via broth microdilution .
  • Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme Inhibition: Test COX-1/2 inhibition using fluorometric assays, referencing indomethacin as a control .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., elemental analysis vs. calculated values) be resolved?

Methodological Answer:

  • Elemental Analysis Discrepancies: Recalculate stoichiometry using high-purity solvents and ensure complete drying of samples. Cross-validate with X-ray crystallography for absolute structure confirmation .
  • Unexpected NMR Splitting: Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the imidazole and cyclopentyl regions .
  • Mass Spec Anomalies: Use isotopic labeling (e.g., deuterated intermediates) to trace fragmentation pathways .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, analyzing degradation products via HPLC-MS .
  • Light/Thermal Stability: Store lyophilized samples in amber vials at –20°C. Use DSC/TGA to determine decomposition temperatures and excipient compatibility .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., hydroxymethyl oxidation) and guide prodrug design .

Q. How can molecular docking and dynamics simulations predict target binding modes?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known imidazole affinity (e.g., kinases, cyclooxygenases) using databases like PDB or ChEMBL .
  • Docking Workflow:
    • Prepare ligand (AMBER force field) and receptor (e.g., COX-2, PDB ID 5KIR) using AutoDock Vina .
    • Analyze binding poses for hydrogen bonds (e.g., acetamide–Arg120), hydrophobic interactions (chlorobenzyl–Val523) .
  • MD Validation: Run 100-ns simulations (GROMACS) to assess complex stability, RMSD fluctuations, and free energy (MM-PBSA) .

Q. What experimental approaches resolve contradictory bioactivity data across cell lines or assays?

Methodological Answer:

  • Dose-Response Reproducibility: Test multiple cell lines (≥3) with independent replicates. Use Bliss independence or Chou-Talalay synergy models for combination studies .
  • Off-Target Profiling: Employ kinome-wide screens (e.g., KinomeScan) to identify unintended targets .
  • Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to validate target involvement in observed activity .

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on hydroxymethyl) to steer thioether formation .
  • Metal Catalysis: Use Pd-mediated C–S coupling (e.g., Pd(OAc)₂/Xantphos) for selective 2-position substitution .
  • Computational Guidance: Calculate Fukui indices (DFT, Gaussian 09) to predict reactive sites on the imidazole ring .

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